N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride
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Overview
Description
N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride is a chemical compound with a molecular formula of C11H15Cl2N2O. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chlorobenzyl group attached to an ethylaminoacetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethylamine, followed by the addition of acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)acetamide: Similar structure but lacks the ethylamino group.
N-(4-chlorobenzyl)ethanamine: Similar structure but lacks the acetamide group.
Uniqueness
N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride is unique due to the presence of both the ethylamino and acetamide groups, which confer distinct chemical properties and reactivity. This dual functionality allows the compound to participate in a wider range of chemical reactions and enhances its versatility in various applications.
Properties
Molecular Formula |
C11H16Cl2N2O |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H |
InChI Key |
XDVQYOVCTRWSNY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NCC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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